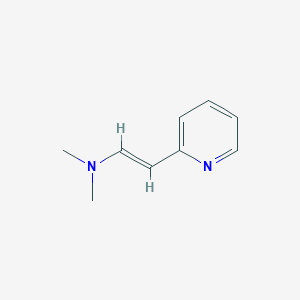

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

Description

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- (CAS: Not explicitly listed in evidence; see Safety Data Sheet in ) is a substituted enamine featuring a pyridine ring at the 2-position of the ethenamine backbone. This compound is characterized by its (E)-stereochemistry at the double bond, which influences its electronic and steric properties. It is primarily utilized in industrial and scientific research, particularly as an intermediate in heterocyclic synthesis and pharmaceutical applications .

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-2-pyridin-2-ylethenamine |

InChI |

InChI=1S/C9H12N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-8H,1-2H3/b8-6+ |

InChI Key |

RKBYFFZYJDNCQL-SOFGYWHQSA-N |

Isomeric SMILES |

CN(C)/C=C/C1=CC=CC=N1 |

Canonical SMILES |

CN(C)C=CC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of 2-Pyridinecarboxaldehyde and Dimethylamine

The most direct and commonly reported method for synthesizing Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- involves the condensation of 2-pyridinecarboxaldehyde with dimethylamine, typically in the presence of a reducing agent.

-

$$

\text{2-pyridinecarboxaldehyde} + \text{dimethylamine} \xrightarrow[\text{reducing agent}]{\text{solvent, RT}} \text{Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-}

$$ -

- Solvent: Ethanol or methanol is commonly used.

- Temperature: Usually room temperature (20–25°C).

- Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) facilitate the reduction step.

- Reaction Time: Several hours (typically 4–6 hours).

This method yields the compound as a mixture predominantly in the (1E)-configuration due to thermodynamic stability. The reaction proceeds via imine formation followed by reduction to the enamine structure.

Preparation Using Dipotassium 2-nitrodithioacetate and Amines (Patent EP0466733B1)

An alternative, more robust synthetic route involves the use of dipotassium 2-nitrodithioacetate as a key intermediate:

- Step 1: Formation of the potassium salt of 2-nitrodithioacetic acid by established methods (Freund, Chem. Ber. 1919).

- Step 2: Reaction of dipotassium 2-nitrodithioacetate with dimethylamine or other secondary amines at 20–60°C to form nitroethenamine intermediates.

- Step 3: Alkylation of the intermediate with methylating agents such as dimethyl sulfate in the presence of phase transfer catalysts (e.g., benzyltrimethylammonium chloride).

- Step 4: Isolation and purification by recrystallization from isopropanol.

This process is notable for:

- High yields (~40–46% reported).

- Avoidance of over-substitution side reactions.

- Flexibility to use various amines and alkylating agents to produce substituted derivatives.

| Starting Material (g) | Dimethylamine (equiv.) | Methylating Agent (g) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Dipotassium nitrodithioacetate (118) | 1.1 (40% aqueous) | Dimethyl sulfate (175) | 40 | 60 |

The reaction is conducted in aqueous medium with subsequent extraction and chromatographic purification.

Industrial and Continuous Flow Synthesis

Industrial scale synthesis may involve continuous flow reactors to enhance control over reaction parameters such as temperature, stoichiometry, and reaction time. This leads to improved purity and scalability.

- Continuous flow methods allow:

- Precise temperature control (0–100°C).

- Efficient mixing and reaction kinetics.

- Easier scale-up for commercial production.

Although specific industrial protocols are proprietary, the principles align with batch condensation and reduction methods described above.

Related Synthetic Routes via 2-Halogenopyridine Derivatives (Patent EP1674455A1)

Another synthetic approach involves multi-step preparation starting from 2-halogenopyridine derivatives:

- Step A: Reaction of 2-halogenopyridine with alkyl cyanoacetate in polar solvents with a base to yield 2-methylcyanopyridine derivatives.

- Step B: Catalytic hydrogenation of 2-methylcyanopyridine derivatives in the presence of acylating agents and catalysts under hydrogen pressure (4–40 bar) to produce 2-ethylaminopyridine derivatives.

- Step C: Hydrolysis under acidic conditions to yield final aminopyridine compounds.

Though this route is more complex, it is useful for preparing substituted aminopyridine derivatives that can be further functionalized to ethenamine analogs.

Analytical Data and Reaction Monitoring

Nuclear Magnetic Resonance (NMR)

^1H NMR spectra of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- typically show:

- Signals corresponding to the pyridine ring protons.

- Characteristic singlets for N,N-dimethyl groups.

- The vinyl proton of the ethenamine moiety typically appears as a distinct signal confirming the (1E)-configuration.

Equilibrium mixtures of E and Z isomers can be observed in related compounds, but the (1E)-form predominates due to hydrogen bonding and steric factors.

Chromatography

Melting Point and Yield

- Reported melting points for purified compounds range from 60°C to 112°C depending on substituents and purity.

- Yields typically range from 40% to 73% depending on method and scale.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of 2-pyridinecarboxaldehyde + dimethylamine | 2-pyridinecarboxaldehyde, dimethylamine | NaBH4 or LiAlH4, EtOH/MeOH, RT | 40–60% | Simple, common lab method |

| Dipotassium 2-nitrodithioacetate + dimethylamine + methylation | Dipotassium 2-nitrodithioacetate, dimethylamine, dimethyl sulfate | Aqueous medium, 20–60°C, phase transfer catalyst | 40–46% | Robust, scalable, patent-protected |

| Multi-step from 2-halogenopyridine derivatives | 2-halogenopyridine, alkyl cyanoacetate, catalysts | Base, H2 pressure (4–40 bar), acidic hydrolysis | Variable | Industrially relevant for derivatives |

| Modified synthesis in DMF (for nitro-substituted analogs) | 2-methyl-3-nitropyridine, DMF | Inert atmosphere, 90°C, 4 h | 73% | For nitro-substituted derivatives |

Chemical Reactions Analysis

Types of Reactions

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- is used as a building block in the synthesis of more complex molecules. The pyridine ring can engage in π-π interactions, while the dimethylamino group participates in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, potentially leading to various biological effects.

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-, has garnered interest in medicinal chemistry due to its notable biological activities.

Mechanism of Action The compound interacts with molecular targets such as enzymes and receptors. The pyridine ring and dimethylamino group contribute to the compound's reactivity and biological interactions.

Anticancer Activity Recent studies have highlighted the anticancer potential of ethenamine derivatives. Complexes formed with copper(II) and ethenamine ligands have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) cells . The mechanism involves DNA binding and cleavage, which disrupts cellular processes leading to apoptosis.

DNA Binding/Cleavage Activity Studies have shown that copper complexes with ethenamine ligands exhibit strong binding affinity for calf thymus DNA, leading to effective nucleolytic cleavage under oxidative conditions .

Case Studies

Copper(II) Complexes with Ethenamine Ligands Copper(II) complexes with ethenamine ligands have shown significant cytotoxic effects against various cancer cell lines . These complexes bind strongly to DNA, leading to nucleolytic cleavage and disruption of cellular processes, ultimately causing apoptosis.

Reaction with 2-[(2-aminoethyl)amino]ethanol and Pyridine-2-carbaldehyde The reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde in a 1:2 molar ratio yields a mixture containing N-(pyridin-2-ylmethylidene)ethanamine (POPME) . Treatment of this mixture with copper(II) chloride or cadmium(II) chloride results in specific complexes with unique structural properties .

Mechanism of Action

The mechanism of action of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine ring can engage in π-π interactions, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

(a) Nitro-Substituted Pyridinyl Derivatives

- (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS: 343569-94-8) Molecular Formula: C₉H₁₁N₃O₂ Molecular Weight: 193.21 g/mol Key Differences: A nitro (-NO₂) group at the 3-position of the pyridine ring introduces strong electron-withdrawing effects, altering reactivity and stability. This compound exhibits reduced basicity compared to the target compound due to nitro group deactivation . Synthesis: Prepared via condensation of nitro-substituted pyridine precursors with dimethylformamide dimethyl acetal (DMF-DMA) under reflux, yielding ~91% in optimized conditions .

(b) Pyrimidinyl-Substituted Analogues

- (E)-N,N-Dimethyl-2-(2-pyrimidinyl)ethenamine (CAS: 179009-22-4)

(c) Phenyl-Substituted Analogues

- This analog is less effective in palladium-catalyzed cyclization reactions compared to pyridinyl derivatives .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₂N₂ | ~162.23 | Not reported | Not reported | Pyridine, enamine |

| (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine | C₉H₁₁N₃O₂ | 193.21 | Not reported | Not reported | Pyridine, nitro, enamine |

| (E)-N,N-Dimethyl-2-(2-pyrimidinyl)ethenamine | C₈H₁₁N₃ | 149.20 | Not reported | Not reported | Pyrimidine, enamine |

| (E)-N,N-Dimethyl-2-(2-nitrophenyl)ethenamine | C₁₀H₁₂N₂O₂ | 192.22 | Not reported | Not reported | Phenyl, nitro, enamine |

Reactivity and Stability

- Target Compound : The pyridine ring enables coordination with transition metals (e.g., palladium), making it valuable in catalytic cycles for heterocycle synthesis .

- Nitro Derivatives : The nitro group enhances electrophilicity but reduces thermal stability. For example, (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine may decompose under prolonged heating .

- Pyrimidinyl Analogs: Increased nitrogen content improves solubility in aqueous systems but may reduce compatibility with nonpolar solvents .

Biological Activity

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-, is a compound with notable biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies. The findings are supported by data from various research studies and publications.

Chemical Structure and Properties

Ethenamine derivatives typically exhibit unique chemical properties due to the presence of the pyridine ring and the dimethylamino group. These structural features contribute to their reactivity and biological interactions.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethenamine derivatives. For instance, complexes formed with copper(II) and ethenamine ligands have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) cells. The mechanism involves DNA binding and cleavage, which disrupts cellular processes leading to apoptosis.

- Case Study : A study investigated the DNA binding properties of a copper complex with an ethenamine ligand. The complex demonstrated strong binding affinity for calf thymus DNA, leading to effective nucleolytic cleavage under oxidative conditions .

Antibacterial and Antifungal Activity

Ethenamine derivatives have also been explored for their antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests revealed that certain ethenamine derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

The biological activity of ethenamine compounds can be attributed to several mechanisms:

- DNA Interaction : Ethenamine derivatives can intercalate into DNA structures, leading to disruption of replication and transcription processes.

- Microtubule Dynamics : Some derivatives affect microtubule assembly, which is crucial for cell division, thereby inducing mitotic delay .

- Oxidative Stress Induction : The oxidative cleavage of DNA is facilitated by reactive oxygen species generated during the interaction of these compounds with cellular components .

Table 2: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 0.022 μM | |

| Antibacterial | S. aureus | MIC = 0.0039 mg/mL | |

| Antifungal | E. coli | MIC = 0.025 mg/mL |

Recent Advances

Research has expanded on the synthesis of new ethenamine derivatives with enhanced biological activities. Modifications in the molecular structure have led to improved potency against various pathogens and cancer cells.

Q & A

Q. What are the standard synthetic routes for (E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine?

A common method involves palladium-catalyzed reductive cyclization using nitroarenes. For example, reacting 2-nitrotoluene with N,N-dimethylformamide dimethyl acetal in DMF at 140°C under dinitrogen for 24 hours yields the target compound as a dark red liquid (91% yield). This method emphasizes inert atmosphere control and purification via vacuum distillation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Elemental analysis : Calculated for C₁₁H₁₄N₂O₂: C 59.73%, H 5.01%, N 6.33%. Observed discrepancies (e.g., N% at 5.96%) may indicate impurities .

- NMR and IR : Pyridinyl protons appear as distinct signals in ¹H NMR (δ 8.5–7.0 ppm), while the ethenamine C=C stretch is visible in IR (~1650 cm⁻¹).

- Chromatography : HPLC or GC-MS ensures purity, especially after distillation .

Q. How should researchers handle and store (E)-N,N-dimethyl-2-(2-pyridinyl)ethenamine?

The compound is air-sensitive due to the ethenamine moiety. Store under inert gas (N₂/Ar) at 2–8°C. Use Schlenk lines for transfers and avoid prolonged exposure to light or moisture .

Q. What are the primary research applications of this compound?

It serves as a precursor for heterocyclic synthesis (e.g., indoles via reductive cyclization) and in medicinal chemistry for kinase inhibitor scaffolds (e.g., analogs of Ribociclib) .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data be resolved?

Example: A 0.37% deficit in nitrogen content (observed vs. calculated) may arise from:

Q. What catalytic systems improve yield in reductive cyclization reactions?

Palladium catalysts (e.g., Pd(OAc)₂) with formic acid derivatives as CO surrogates enhance efficiency. For example, replacing DMF with DMAc increases reaction homogeneity, reducing byproducts. Triethylamine as a base improves nitro group activation .

Q. How does substituent positioning on the pyridine ring affect reactivity?

- 2-Pyridinyl : Facilitates chelation with transition metals (e.g., Pd), accelerating cyclization.

- 3-Nitropyridinyl : Introduces steric hindrance, requiring higher temperatures (140°C vs. 120°C for unsubstituted analogs). Computational modeling (DFT) predicts electron-withdrawing groups (e.g., -NO₂) stabilize transition states .

Q. What strategies validate the (E)-configuration of the ethenamine moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.